2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Description
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a structurally complex molecule featuring a dibenzo[b,f][1,4]oxazepin core substituted with an ethyl group at the N10 position and an acetamide moiety linked via a 1,3-dioxoisoindolin-2-yl group. The acetamide substituent may enhance target specificity or metabolic stability compared to ester or sulfonamide derivatives, though detailed mechanistic studies are required to confirm this hypothesis.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O5/c1-2-27-19-9-5-6-10-21(19)33-20-12-11-15(13-18(20)25(27)32)26-22(29)14-28-23(30)16-7-3-4-8-17(16)24(28)31/h3-13H,2,14H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSQOZQVVUMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it is possible that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways this compound affects. Given its complex structure, it is likely that it could influence multiple pathways, potentially leading to a range of downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the specific biological targets it interacts with and the biochemical pathways it affects.
This will enable a more detailed understanding of its molecular and cellular effects and how environmental factors may influence its action.
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide represents a unique structure with potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, antibacterial properties, and mechanisms of action.
Chemical Structure and Properties
The compound’s structure can be broken down into two primary moieties: the 1,3-dioxoisoindoline and the dibenzo[b,f][1,4]oxazepine . The presence of these moieties is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O4 |
| Molecular Weight | 396.45 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives based on the 1,3-dioxoisoindoline structure were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, these compounds exhibited significant inhibition of 15-lipoxygenase , an enzyme implicated in cancer progression.
Case Study : In a study published in the Farmacia Journal, derivatives were tested against three cancerous cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity .
Antibacterial Activity
The compound has also been assessed for its antibacterial properties. Preliminary screening demonstrated activity against several Gram-positive and Gram-negative bacteria.
Research Findings :
- The minimum inhibitory concentration (MIC) values were determined against pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives showed MIC values as low as 0.125 mg/ml .
The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and inflammation. The 15-lipoxygenase pathway is particularly relevant due to its role in the biosynthesis of leukotrienes, which are mediators of inflammation and cancer progression.
Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, indicating its potential as a therapeutic agent against breast cancer.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens.
Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table highlights the effectiveness of the compound against common bacterial and fungal pathogens, suggesting its potential use in developing new antimicrobial agents.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry have been utilized to confirm the structure and purity.
Recent Studies
Recent research has focused on optimizing the synthesis process and enhancing the biological efficacy through structural modifications.
Example Study: Structure-Activity Relationship (SAR)
A recent publication explored the SAR of various derivatives of dibenzo[b,f][1,4]oxazepines, revealing that specific substitutions at the nitrogen and oxygen sites significantly enhance anticancer activity.
Comparison with Similar Compounds
Key Observations :
- Functional Group Diversity : The dioxoisoindolinyl-acetamide in the target compound introduces a rigid, planar structure, contrasting with the flexible sulfonamide () or polar trifluoromethyl benzamide ().
Physicochemical Properties
While explicit solubility or logP data are unavailable in the provided evidence, inferences can be made:
- Lipophilicity : The trifluoromethyl group in ’s compound likely increases logP, favoring membrane permeability but reducing aqueous solubility .
- Solubility : The sulfonamide in ’s derivative may enhance solubility due to its polar nature, whereas the dioxoisoindolinyl group in the target compound could reduce it due to aromatic stacking .
Bioactivity and Pharmacological Potential
- Anti-inflammatory Activity : BT2 demonstrates efficacy in suppressing bone erosion and inflammation, suggesting the dibenzo[b,f][1,4]oxazepin core is critical for targeting inflammatory pathways . The target compound’s acetamide group might modulate this activity through altered hydrogen bonding or target selectivity.
- Enzyme Inhibition : Analogous 2-oxoindoline derivatives () exhibit kinase inhibitory activity, implying that the dioxoisoindolinyl group in the target compound could similarly interact with ATP-binding pockets .
- Metabolic Stability : The trifluoromethyl group in ’s compound may enhance metabolic stability compared to the target compound’s dioxoisoindolinyl moiety, which could be prone to hydrolysis .
Q & A
Q. What are the established synthetic routes for 2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound’s synthesis involves coupling a 1,3-dioxoisoindolin-2-yl moiety with a dibenzo[b,f][1,4]oxazepin acetamide precursor. Key steps include:
- Reagent Selection : Use of acetic acid as a solvent for refluxing intermediates (e.g., 1.5–5 hours at 70–100°C) to facilitate cyclization or coupling reactions .
- Purification : Recrystallization from DMF/acetic acid mixtures or flash chromatography (e.g., hexane/ethyl acetate gradients) to isolate pure products .
- Optimization : Apply Design of Experiments (DoE) principles to minimize trial-and-error, such as varying temperature, stoichiometry, and solvent polarity. Statistical methods (e.g., ANOVA) can identify critical parameters affecting yield .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural integrity, focusing on aromatic proton shifts (δ 7.0–8.5 ppm for dibenzo rings) and carbonyl signals (δ 165–175 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (expected [M+H] ~500–550 Da range) .
Q. How does the compound’s solubility profile vary across solvents, and what implications does this have for experimental handling?
- Methodological Answer :
- Solubility Testing : Screen solvents like DMSO (for stock solutions), ethanol, and acetic acid. For example, acetic acid is effective during synthesis but may require neutralization for biological assays .
- Implications : Poor aqueous solubility may necessitate formulation strategies (e.g., nanoemulsions) for in vitro studies. Use solubility parameters (Hansen or Hildebrand) to predict compatibility .
Q. What stability considerations are critical for storing and handling the compound under different pH and temperature conditions?
- Methodological Answer :
- pH Stability : Test degradation in acidic (pH 2–4) and basic (pH 8–10) buffers via accelerated stability studies (e.g., 40°C for 48 hours). Monitor by HPLC for decomposition products .
- Storage : Store lyophilized samples at -20°C in inert atmospheres (argon) to prevent oxidation of the dibenzooxazepin ring .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum mechanics/molecular mechanics) predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to simulate transition states and intermediates, focusing on energy barriers for cyclization or amide bond formation .
- In Silico Optimization : Pair computational results with ICReDD’s feedback loop, where experimental data refine computational models to prioritize viable synthetic routes .
Q. What strategies resolve contradictions in literature regarding the compound’s synthetic routes or biological activity?
- Methodological Answer :
- Meta-Analysis : Systematically compare reaction conditions (e.g., solvent, catalyst) across studies. For example, discrepancies in yield may arise from LiOH vs. NaOH in hydrolysis steps .
- Reproducibility Testing : Replicate key protocols (e.g., recrystallization solvents) with controlled variables to identify critical factors .
Q. What is the reaction mechanism for the formation of the dibenzo[b,f][1,4]oxazepin core during synthesis?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., ) to track oxygen incorporation in the oxazepin ring.
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or NMR to identify rate-determining steps (e.g., ring closure vs. amide coupling) .
Q. How can reaction parameters (e.g., temperature, catalyst loading) be systematically optimized to improve yield and reduce side products?
- Methodological Answer :
- DoE Approach : Use a central composite design to explore interactions between variables. Example parameters:
| Factor | Range |
|---|---|
| Temperature | 70–110°C |
| Catalyst (EDC) | 1–3 equiv |
| Reaction Time | 2–8 hours |
- Analyze results with response surface methodology to identify optimal conditions .
Q. How can the compound’s biological activity be assessed in the context of structure-activity relationship (SAR) studies?
- Methodological Answer :
Q. What are the compound’s degradation pathways under oxidative or photolytic conditions, and how can analytical methods detect them?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) or HO to simulate oxidation. Use LC-MS/MS to identify degradation products (e.g., cleavage of the acetamide bond) .
- Method Development : Validate a stability-indicating HPLC method with gradient elution to resolve parent and degradation peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
